(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is an acrylamide derivative featuring a benzo[1,3]dioxole (piperonyl) moiety and a furan-containing hydroxypropyl substituent. Its structure combines aromatic heterocycles (furan and benzodioxole) with a polar hydroxy group, which may influence solubility, bioavailability, and biological activity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-17(20,15-3-2-8-21-15)10-18-16(19)7-5-12-4-6-13-14(9-12)23-11-22-13/h2-9,20H,10-11H2,1H3,(H,18,19)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBQEWZLKOZIP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure shares a common acrylamide backbone with variations in the amine substituent. Key analogs include:
Structural Insights :
- Polarity : Hydroxy and methoxy groups (e.g., compound 13 and anti-obesity derivative ) improve solubility and enable hydrogen bonding.
- Bioactivity : Thiazole and furan moieties (e.g., compound in and target compound) may engage in target-specific interactions, such as enzyme inhibition or receptor binding.
Physicochemical Properties
- Molecular Weight : Ranges from 251.24 (compound 16, ) to 471.14 (compound 7b, ), influencing pharmacokinetics.
- Solubility : Hydroxypropyl and methoxy groups enhance water solubility compared to phenylpropyl analogs.
- Stability : E-configuration is preferred for activity; Z-isomers (e.g., in ) are often less active.
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